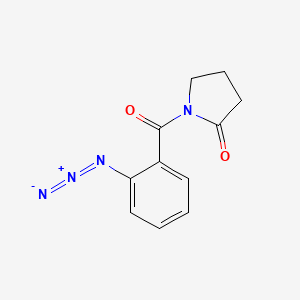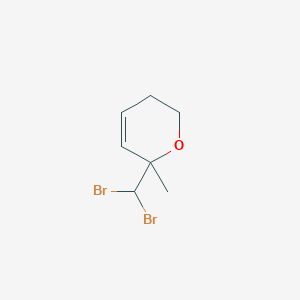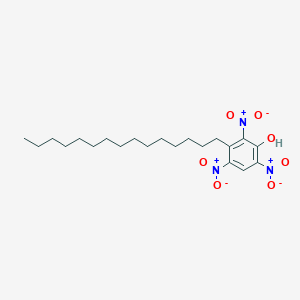
2-Pyrrolidinone, 1-(2-azidobenzoyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinone, 1-(2-azidobenzoyl)- is a specialized organic compound that features a pyrrolidinone ring substituted with an azidobenzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-(2-azidobenzoyl)- typically involves the acylation of 2-pyrrolidinone with 2-azidobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Time: Several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for 2-Pyrrolidinone, 1-(2-azidobenzoyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyrrolidinone, 1-(2-azidobenzoyl)- can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Cycloaddition Reagents: Alkynes for Huisgen cycloaddition.
Solvents: Organic solvents like dichloromethane, tetrahydrofuran.
Major Products
Reduction: Formation of 2-Pyrrolidinone, 1-(2-aminobenzoyl)-.
Cycloaddition: Formation of triazole derivatives.
Aplicaciones Científicas De Investigación
2-Pyrrolidinone, 1-(2-azidobenzoyl)- has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of polymers and materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Bioconjugation: The azido group allows for click chemistry applications, enabling the attachment of various biomolecules for research in biochemistry and molecular biology.
Mecanismo De Acción
The mechanism of action of 2-Pyrrolidinone, 1-(2-azidobenzoyl)- largely depends on its chemical reactivity. The azido group can undergo cycloaddition reactions, forming stable triazole rings that can interact with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The molecular targets and pathways involved are specific to the context in which the compound is used, such as enzyme inhibition or receptor modulation.
Comparación Con Compuestos Similares
Similar Compounds
2-Pyrrolidinone: The parent compound without the azidobenzoyl group.
N-Methyl-2-pyrrolidone: A derivative with a methyl group on the nitrogen atom.
2-Pyrrolidinone, 1-(2-bromobenzoyl)-: A similar compound with a bromobenzoyl group instead of an azidobenzoyl group.
Uniqueness
2-Pyrrolidinone, 1-(2-azidobenzoyl)- is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific applications in click chemistry and bioconjugation. This makes it particularly valuable in the synthesis of complex molecules and materials that require precise functionalization.
Propiedades
Número CAS |
125659-45-2 |
|---|---|
Fórmula molecular |
C11H10N4O2 |
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
1-(2-azidobenzoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H10N4O2/c12-14-13-9-5-2-1-4-8(9)11(17)15-7-3-6-10(15)16/h1-2,4-5H,3,6-7H2 |
Clave InChI |
CDMRDRSOZKAPBE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)C(=O)C2=CC=CC=C2N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Tetradecylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14289691.png)

![3-Methyl-5-[(4-nitroanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde](/img/structure/B14289715.png)
![5-[4-(3,4-Dimethoxyphenyl)-2,3-dimethylbutyl]-2H-1,3-benzodioxole](/img/structure/B14289719.png)
![2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate](/img/structure/B14289721.png)





![1-[(2-Bromo-3-methoxybut-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14289760.png)
methanone](/img/structure/B14289776.png)

![Phosphonic acid, [amino(2,4-dichlorophenyl)methyl]-](/img/structure/B14289799.png)
